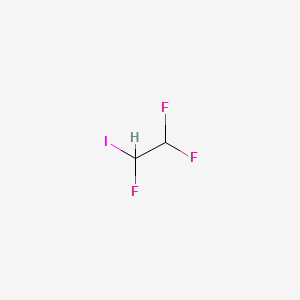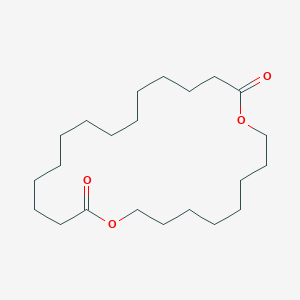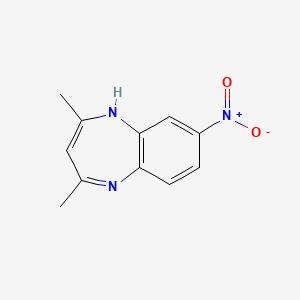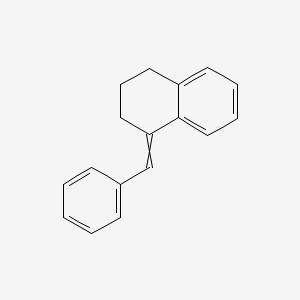
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate is an organoiodine compound that features a positively charged iodine atom bonded to both a 4-chlorophenyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with 4-chloroiodobenzene in the presence of a suitable oxidizing agent. One common method involves the use of hydrogen peroxide as the oxidant in an acidic medium, which facilitates the formation of the iodonium ion. The reaction is typically carried out at room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iodine center is further oxidized.
Reduction: It can also undergo reduction reactions, leading to the formation of iodobenzene and 4-chloroiodobenzene.
Substitution: The iodonium ion can be substituted by nucleophiles, resulting in the formation of new carbon-iodine bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Higher oxidation states of iodine compounds.
Reduction: Iodobenzene and 4-chloroiodobenzene.
Substitution: Various substituted iodobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a bromine atom instead of chlorine.
(4-Methylphenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a methyl group instead of chlorine.
(4-Nitrophenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and stability. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the iodine center, making it more reactive towards nucleophiles compared to its analogs with electron-donating groups.
Eigenschaften
| 115973-96-1 | |
Molekularformel |
C12H10ClIO4S |
Molekulargewicht |
412.63 g/mol |
IUPAC-Name |
(4-chlorophenyl)-phenyliodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H9ClI.H2O4S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h1-9H;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
VCMSJICAKXYBSQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


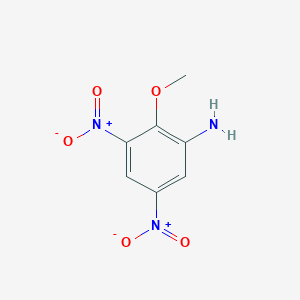
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
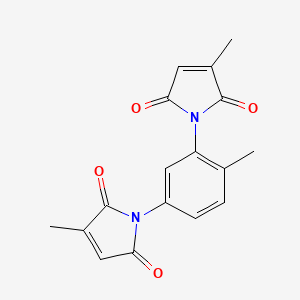
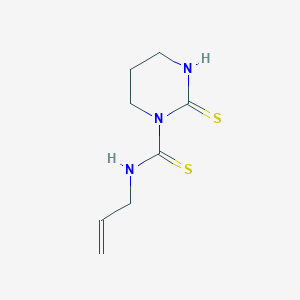
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
